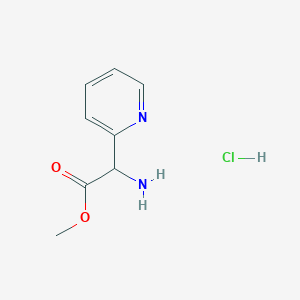

Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride

Description

Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride is a heterocyclic amino ester derivative with a pyridin-2-yl substituent. Its molecular formula is C₈H₁₁ClN₂O₂ (molecular weight: 202.64 g/mol), and it is identified by CAS number 1354949-64-6 . The compound features a pyridine ring attached to an α-amino ester backbone, protonated as a hydrochloride salt. The pyridin-2-yl group introduces nitrogen-mediated polarity, influencing solubility and reactivity. This compound is widely used in pharmaceutical research, particularly in synthesizing bioactive molecules and as a building block for drug discovery .

Properties

IUPAC Name |

methyl 2-amino-2-pyridin-2-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-4-2-3-5-10-6;/h2-5,7H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPOXRZFRXSGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712427 | |

| Record name | Methyl amino(pyridin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-64-6 | |

| Record name | Methyl amino(pyridin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride typically involves the esterification of nicotinic acid followed by a series of reactions to introduce the amino group and the methyl ester group. One common method involves the following steps:

Esterification: Nicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl nicotinate.

Amination: The methyl nicotinate is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group, forming Methyl 2-amino-2-(pyridin-2-yl)acetate.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the ester group to an alcohol.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride serves as a critical building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

- Esterification : Used to create other esters.

- Amination : Acts as a precursor for synthesizing amine-containing compounds.

This versatility makes it an essential component in the development of new synthetic methodologies.

Research has indicated that this compound exhibits promising biological activities, particularly:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The compound may inhibit microbial growth by targeting specific metabolic pathways essential for survival.

- Anticancer Potential : Preliminary investigations suggest that it may possess anticancer effects, with certain derivatives showing cytotoxicity against various cancer cell lines.

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its ability to interact with biological targets effectively. Its mechanism of action typically involves:

- Enzyme Inhibition : It can inhibit the activity of specific enzymes involved in microbial growth and cancer cell proliferation.

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways related to cell growth and inflammation .

Industrial Applications

This compound is also utilized in various industrial processes:

- Pharmaceutical Intermediate : It plays a crucial role in the synthesis of pharmaceutical agents, acting as an intermediate in drug development .

- Material Science : The compound is explored for developing new materials with unique properties due to its structural characteristics.

Case Studies and Research Findings

Several studies have documented the potential applications and effects of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at certain concentrations, suggesting its application as an antibacterial agent.

- Cytotoxicity Assay : Research evaluating the cytotoxic effects on cancer cell lines showed promising results, indicating that derivatives of this compound might be developed into anticancer drugs.

- Enzyme Interaction Analysis : Investigations into the enzyme inhibition mechanisms revealed that this compound could modulate enzyme activity related to microbial metabolism, providing insights into its antimicrobial properties .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula.

Structural Variations and Impact on Properties

Pyridinyl vs. Phenyl Substituents :

- The pyridin-2-yl group (target compound) enhances water solubility compared to halogenated phenyl analogs (e.g., 2-chlorophenyl or 2,5-difluorophenyl) due to the nitrogen atom’s hydrogen-bonding capability .

- Chlorophenyl derivatives (e.g., 2-chlorophenyl) exhibit higher lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug development .

- Positional Isomerism (Pyridin-2-yl vs.

Heterocyclic vs. Aliphatic Substituents :

- The tetrahydropyran-4-yl group (CAS 477585-43-6) introduces conformational rigidity, favoring interactions with enzymatic pockets in protease inhibitors .

Biological Activity

Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula: C8H10N2O2

Molecular Weight: 166.177 g/mol

CAS Number: 154410-83-0

SMILES Notation: COC(=O)C(C1=CC=CC=N1)N

The compound features a pyridine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a drug candidate.

This compound exhibits its biological effects primarily through the modulation of enzyme activity and receptor interactions. The compound has been shown to:

- Inhibit Enzymatic Activity: It can inhibit certain enzymes involved in microbial growth, demonstrating antimicrobial properties.

- Interact with Receptors: The compound binds to specific receptors, potentially influencing signaling pathways related to cell proliferation and inflammation .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. For instance, it may inhibit the growth of pathogens by targeting specific metabolic pathways essential for their survival.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by affecting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. In vitro assays have shown that derivatives of this compound can exhibit selective inhibition against several cancer cell lines, including HeLa and HCT116 cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Activity Study:

- Objective: Evaluate the antimicrobial efficacy against various bacterial strains.

- Findings: The compound exhibited significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 µg/mL against tested pathogens.

- Anticancer Activity Assessment:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Methyl 2-amino-2-(pyridin-3-yl)acetate | Structure | Antimicrobial | TBD |

| Methyl 2-amino-2-(pyridin-4-yl)acetate | Structure | Anticancer | TBD |

| Methyl 2-amino-2-(pyridin-2-yl)propanoate | Structure | Antimicrobial & Anticancer | TBD |

This table highlights the structural variations among similar compounds and their associated biological activities, emphasizing the unique properties of this compound.

Q & A

Q. Key Factors Affecting Yield/Purity :

- Temperature : Elevated temperatures (>60°C) during reductive amination improve reaction rates but may increase side products.

- Catalyst Choice : Pd-C vs. NaBH₃CN impacts enantioselectivity and byproduct formation .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.